10-Methyldodecanal
Overview
Description
10-Methyldodecanal is a chemical compound identified as a novel attractant pheromone produced by males of the South American cerambycid beetle, Eburodacrys vittata . This compound is part of a new structural class of cerambycid pheromones and plays a crucial role in the aggregation-sex pheromones produced by males of many cerambycine species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldodecanal involves the identification and extraction of headspace volatiles from male beetles, followed by chemical synthesis in the laboratory . The synthetic route typically involves the use of racemic mixtures to replicate the natural pheromone’s structure and function .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar techniques as those employed in laboratory settings. This includes the use of chemical reactors and controlled environments to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 10-Methyldodecanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Conversion to the corresponding alcohol, 10-methyldodecanol.
Substitution: Potential reactions with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: May involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 10-Methyldodecanoic acid.
Reduction: 10-Methyldodecanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
10-Methyldodecanal has several scientific research applications, including:
Mechanism of Action
10-Methyldodecanal functions as an attractant pheromone by interacting with specific olfactory receptors in the target beetle species . The compound’s molecular structure allows it to bind to these receptors, triggering a behavioral response that leads to aggregation and mating . The pathways involved include the activation of sensory neurons and subsequent signal transduction to the beetle’s central nervous system .
Comparison with Similar Compounds
10-Methyldodecanol: The corresponding alcohol of 10-Methyldodecanal.
10-Methyldodecanoic acid: The oxidized form of this compound.
Other cerambycid pheromones: Compounds with similar structures and functions in different beetle species.
Uniqueness: this compound is unique due to its specific role as an attractant pheromone in the South American cerambycid beetle, Eburodacrys vittata . Its identification and synthesis represent a significant advancement in understanding insect chemical communication and developing targeted pest control methods .
Properties
IUPAC Name |
10-methyldodecanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPCQRKBYWKMBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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